molecular formula C20H12N4O2 B14324252 4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile CAS No. 102184-65-6

4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile

Cat. No.: B14324252
CAS No.: 102184-65-6
M. Wt: 340.3 g/mol
InChI Key: FKCRBDFERWUHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile is an organic compound characterized by the presence of a nitrophenyl group attached to an azanediyl linkage, which is further connected to two benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile typically involves the reaction of 4-nitroaniline with 4,4’-dibromobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzonitrile groups can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4,4’-[(4-Aminophenyl)azanediyl]dibenzonitrile.

    Substitution: Various substituted benzonitrile derivatives.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the benzonitrile groups can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-[(4-Bromophenyl)azanediyl]dibenzonitrile: Similar structure but with a bromine atom instead of a nitro group.

    4,4’-[(4-Nitrophenyl)azanediyl]diphenol: Contains phenol groups instead of benzonitrile groups.

    4,4’-[(4-Nitrophenyl)azanediyl]dibenzaldehyde: Features aldehyde groups instead of nitrile groups.

Uniqueness

4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile is unique due to the presence of both nitrophenyl and benzonitrile groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.

Properties

CAS No.

102184-65-6

Molecular Formula

C20H12N4O2

Molecular Weight

340.3 g/mol

IUPAC Name

4-(4-cyano-N-(4-nitrophenyl)anilino)benzonitrile

InChI

InChI=1S/C20H12N4O2/c21-13-15-1-5-17(6-2-15)23(18-7-3-16(14-22)4-8-18)19-9-11-20(12-10-19)24(25)26/h1-12H

InChI Key

FKCRBDFERWUHPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.